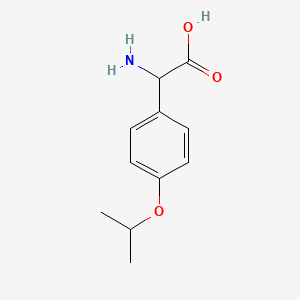

N-(4-Methoxybenzyl)butan-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

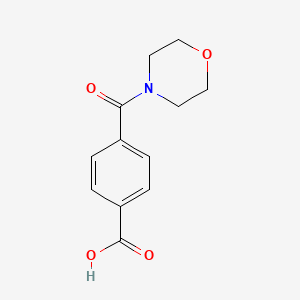

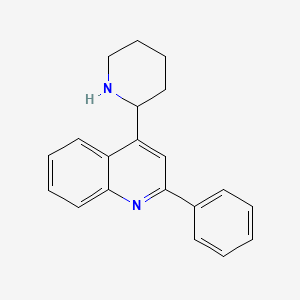

N-(4-Methoxybenzyl)butan-2-amine is a chemical compound that is part of a broader class of organic molecules known as amines. These compounds are characterized by the presence of a nitrogen atom that is bonded to alkyl or aryl groups. In the case of N-(4-Methoxybenzyl)butan-2-amine, the nitrogen is bonded to a 4-methoxybenzyl group and a butan-2-amine moiety.

Synthesis Analysis

The synthesis of related N-substituted amines can be achieved through various methods. For instance, N-tert-butanesulfinyl imines serve as versatile intermediates for the asymmetric synthesis of amines, including those with complex branching and functional groups . These imines are prepared by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, followed by nucleophilic addition and acid cleavage to yield the desired amines. Similarly, the synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine demonstrates a one-pot two-step synthesis involving a solvent-free condensation/reduction reaction sequence, starting from an amine and p-methoxybenzaldehyde . This method highlights the operational ease and efficiency of synthesizing N-heterocyclic amines without the need for isolating intermediates.

Molecular Structure Analysis

The molecular structure of amines can be characterized using various spectroscopic techniques. For example, the structure of synthesized N-heterocyclic amines can be fully characterized by FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis . These techniques provide detailed information about the molecular framework, functional groups, and the spatial arrangement of atoms within the molecule.

Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions due to the presence of the reactive nitrogen atom. The nitrogen can act as a nucleophile, participating in reactions such as alkylation, acylation, and reductive amination. The synthesis of complex amines often involves the formation of imine intermediates, which can be further reduced to the corresponding amine . Additionally, the reactivity of amines can be influenced by substituents on the nitrogen or the aromatic ring, as seen in the synthesis of thiazol-2-amine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of amines like N-(4-Methoxybenzyl)butan-2-amine are influenced by their molecular structure. These properties include solubility, boiling and melting points, and stability. The presence of an aromatic ring with an electron-donating methoxy group can affect the compound's reactivity and interaction with other molecules. The crystal structure of related compounds, determined by single-crystal X-ray diffraction, can reveal information about intermolecular interactions, such as hydrogen bonding and pi-pi stacking, which are crucial for understanding the compound's behavior in solid-state .

Wissenschaftliche Forschungsanwendungen

Use in Chemical Synthesis

“N-(4-Methoxybenzyl)butan-2-amine” is a chemical compound used in various scientific fields, particularly in chemistry for the synthesis of other compounds .

Method of Application

This compound is often used as a reagent or building block in chemical reactions . The specific procedures and parameters would depend on the particular synthesis being performed.

Results or Outcomes

The outcomes of these syntheses are new compounds with potential applications in various fields, such as medicine or materials science . The specific results, including any quantitative data or statistical analyses, would depend on the particular synthesis and the compounds being produced.

Use in the Synthesis of Pyrazole Derivatives

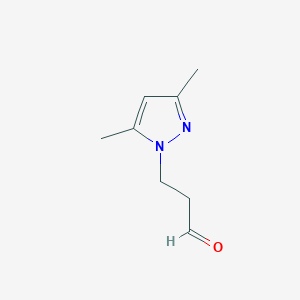

“N-(4-Methoxybenzyl)butan-2-amine” has been used in the synthesis of pyrazole derivatives .

Method of Application

An efficient one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was reported. This was achieved by a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde .

Results or Outcomes

The one-pot reductive amination proceeded by the formation in situ of the N-(5-pyrazolyl)imine as a key synthetic intermediate of other valuable pyrazole derivatives. This methodology is distinguished by its operational easiness, short reaction time, and the fact that isolation and purification of the aldimine intermediate is not required .

Use in the Synthesis of Functionalized Organopolyphosphazenes

“N-(4-Methoxybenzyl)butan-2-amine” has been used in the synthesis of functionalized organopolyphosphazenes .

Method of Application

The specific procedures and parameters would depend on the particular synthesis being performed. The compound is often used as a reagent or building block in chemical reactions .

Results or Outcomes

The outcomes of these syntheses are new compounds with potential applications in various fields, such as medicine or materials science . The specific results, including any quantitative data or statistical analyses, would depend on the particular synthesis and the compounds being produced.

Use in the Synthesis of Analogs of Myoseverin

“N-(4-Methoxybenzyl)butan-2-amine” has been used in the synthesis of analogs of myoseverin .

Method of Application

The compound is used in amination reactions of functionalized aryl bromides . The specific procedures and parameters would depend on the particular synthesis being performed.

Results or Outcomes

The outcomes of these syntheses are new compounds with potential applications in various fields, such as medicine or materials science . The specific results, including any quantitative data or statistical analyses, would depend on the particular synthesis and the compounds being produced.

Use in Amination Reactions of Functionalized Aryl Bromides

“N-(4-Methoxybenzyl)butan-2-amine” has been used in amination reactions of functionalized aryl bromides .

Method of Application

The compound is used in amination reactions of functionalized aryl bromides . The specific procedures and parameters would depend on the particular synthesis being performed.

Results or Outcomes

The outcomes of these syntheses are new compounds with potential applications in various fields, such as medicine or materials science . The specific results, including any quantitative data or statistical analyses, would depend on the particular synthesis and the compounds being produced.

Use in the Synthesis of Functionalized Organopolyphosphazenes for In Vivo Applications

“N-(4-Methoxybenzyl)butan-2-amine” has been used in the synthesis of functionalized organopolyphosphazenes for in vivo applications .

Method of Application

The specific procedures and parameters would depend on the particular synthesis being performed. The compound is often used as a reagent or building block in chemical reactions .

Results or Outcomes

The outcomes of these syntheses are new compounds with potential applications in various fields, such as medicine or materials science . The specific results, including any quantitative data or statistical analyses, would depend on the particular synthesis and the compounds being produced.

Eigenschaften

IUPAC Name |

N-[(4-methoxyphenyl)methyl]butan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-4-10(2)13-9-11-5-7-12(14-3)8-6-11/h5-8,10,13H,4,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFIFDYOBNXBOST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CC=C(C=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405913 |

Source

|

| Record name | N-(4-METHOXYBENZYL)BUTAN-2-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Methoxybenzyl)butan-2-amine | |

CAS RN |

893577-83-8 |

Source

|

| Record name | N-(4-METHOXYBENZYL)BUTAN-2-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Benzyloxy)-4-[chloro(phenyl)methyl]benzene](/img/structure/B1275207.png)

![Acetamide, N-[2-[2-(2-thienyl)-1H-indol-3-yl]ethyl]-](/img/structure/B1275209.png)

![6-Amino-4-(2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1275213.png)

![3-Thien-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1275216.png)